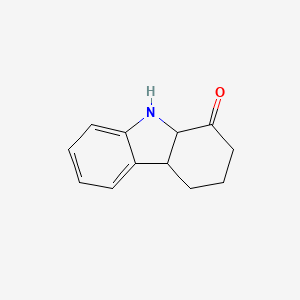
2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one is a heterocyclic organic compound that belongs to the carbazole family This compound is characterized by its unique structure, which includes a fused tricyclic system with nitrogen as a heteroatom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of carbazole derivatives using hydrogenation catalysts. For instance, the reduction of 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1h-carbazole can be achieved using palladium on carbon as a catalyst under hydrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is frequently used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include substituted carbazole derivatives, which can be further functionalized for specific applications in organic electronics and medicinal chemistry .
科学的研究の応用
2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one has a wide range of scientific research applications:
Organic Electronics: It is used as a donor unit in the synthesis of fluorescent dyes for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
Medicinal Chemistry: This compound serves as a scaffold for the development of potential therapeutic agents targeting various diseases.
Material Science: It is employed in the design of novel materials with unique photophysical properties.
作用機序
The mechanism of action of 2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one involves its interaction with specific molecular targets and pathways. In organic electronics, it acts as a donor unit, facilitating charge transfer processes in OLEDs and DSSCs. In medicinal chemistry, its mechanism of action is related to its ability to interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- 2,3,4,4a,9,9a-Hexahydro-1h-carbazole
- 1,2,3,4-Tetrahydrocarbazole
- 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1h-carbazole
Uniqueness
2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one stands out due to its unique structural features, which confer distinct photophysical and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
特性
CAS番号 |
76307-19-2 |
|---|---|
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC名 |
2,3,4,4a,9,9a-hexahydrocarbazol-1-one |
InChI |
InChI=1S/C12H13NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,9,12-13H,3,5,7H2 |
InChIキー |
CQMLTSHTBPUSJD-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(C(=O)C1)NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















